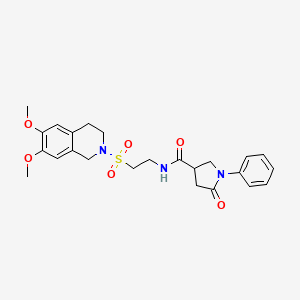
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic compound with unique chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound's structure includes an isoquinoline moiety linked to a pyrrolidine ring, making it of particular interest for research and development.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Isoquinoline Moiety: : The starting material, 6,7-dimethoxyisoquinoline, undergoes hydrogenation to form 6,7-dimethoxy-3,4-dihydroisoquinoline.
Sulfonylation Reaction: : The resultant intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Coupling with Pyrrolidine: : The sulfonylated isoquinoline intermediate is further reacted with an appropriate pyrrolidine carboxamide derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial-scale synthesis involves optimizing the reaction conditions to ensure high yield and purity:
Catalysts and Solvents: : Use of efficient catalysts and solvents to accelerate the reactions.
Temperature and Pressure Control: : Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification Techniques: : Employing advanced purification techniques like chromatography and crystallization to obtain the pure compound.
化学反应分析
Types of Reactions
N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide undergoes several types of reactions:
Oxidation: : The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form oxidized derivatives.
Reduction: : Reduction reactions involving hydrogenation can produce reduced forms of the compound.
Substitution: : The sulfonyl group can participate in nucleophilic substitution reactions to create various derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Hydrogen gas with palladium catalyst.
Nucleophiles: : Ammonia, amines, or alcohols for substitution reactions.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Conversion to amine derivatives.
Substitution: : Formation of various sulfonamide derivatives.
科学研究应用
N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has several research applications:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as a modulator of biological pathways.
Medicine: : Explored for therapeutic applications due to its unique structure.
Industry: : Utilized in developing new materials and as a catalyst in certain reactions.
作用机制
The compound exerts its effects through specific interactions with molecular targets:
Molecular Targets: : Potentially interacts with enzymes or receptors, modulating their activity.
Pathways Involved: : Involved in signaling pathways that regulate various cellular processes.
相似化合物的比较
Comparing N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide with similar compounds:
Similar Compounds: : Other sulfonylated isoquinoline derivatives.
Uniqueness: : The presence of the pyrrolidine ring and specific functional groups makes it distinct.
List of Similar Compounds
N-(2-(2,3-Dimethoxyphenyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
N-(2-(6-Methoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
In essence, this compound is a versatile compound with significant potential across multiple research domains. Its complex synthesis, diverse chemical reactivity, and unique structure set it apart in scientific studies.
属性
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O6S/c1-32-21-12-17-8-10-26(15-18(17)13-22(21)33-2)34(30,31)11-9-25-24(29)19-14-23(28)27(16-19)20-6-4-3-5-7-20/h3-7,12-13,19H,8-11,14-16H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOWLWZTEQWBQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3CC(=O)N(C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
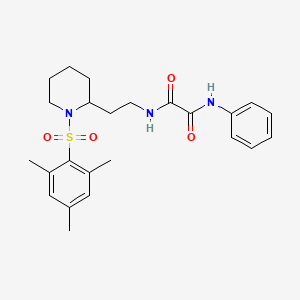
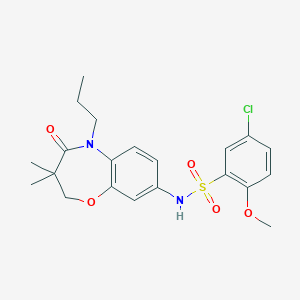
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[(6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2749249.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2749252.png)
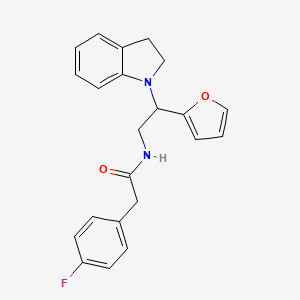
![[(Z)-4-(1,3-Dioxoisoindol-2-yl)but-2-enyl] acetate](/img/structure/B2749254.png)
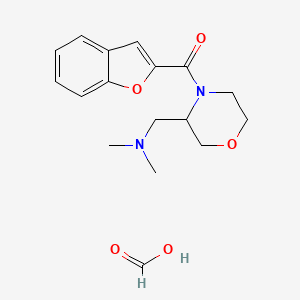
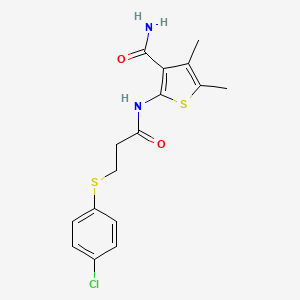
![4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2749258.png)
![2-benzamido-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2749259.png)
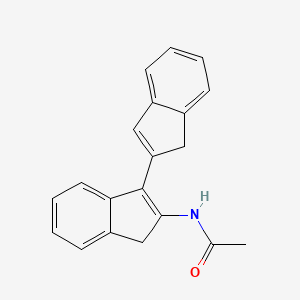
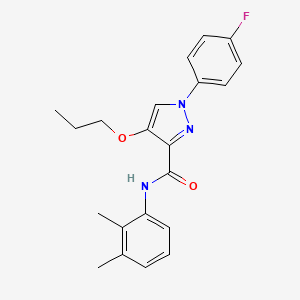
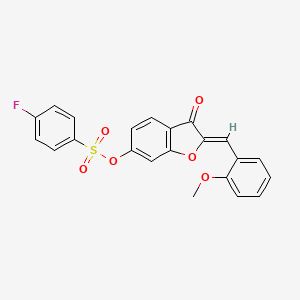
![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2749264.png)
